Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine
Description
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-methyl-1-(4-propan-2-ylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C9H15N3/c1-7(2)8-4-5-11-9(12-8)6-10-3/h4-5,7,10H,6H2,1-3H3 |
InChI Key |
GCECXZOKVDMQIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC=C1)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Alkylation: The pyrimidine ring is then alkylated using an appropriate alkylating agent, such as methyl iodide, under basic conditions to introduce the methyl group.
Substitution: The isopropyl group is introduced through a substitution reaction using isopropyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of alkyl-substituted pyrimidine derivatives.
Scientific Research Applications
Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural Chemistry: The compound is explored for its fungicidal and herbicidal properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal chemistry, it may inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidin-2-amine Derivatives
Physicochemical Properties
- Molecular Weight : Derivatives range from 223.28 g/mol () to 429.54 g/mol (), with the target compound’s molecular weight inferred as ~179.24 g/mol (C₉H₁₅N₃).
- Hydrogen Bonding: The primary amine in the target compound supports hydrogen bonding, critical for target recognition, whereas tertiary amines (e.g., piperidine in ) reduce H-bond donor capacity.
Crystallographic and Spectral Data
- Target Compound: No crystallographic data were identified.
- 4-Methyl-6-phenylpyrimidin-2-amine : Exhibits two distinct conformers in the asymmetric unit, with dihedral angles of 29.41° and 46.32° between aromatic rings .
- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine : Crystal packing reveals intermolecular N–H···N hydrogen bonds stabilizing the structure .
Biological Activity
Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine, also known as (propan-2-yl)(pyrimidin-2-ylmethyl)amine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with a propan-2-yl group. This unique arrangement contributes to its interaction with biological targets, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄ |
| Molecular Weight | 222.31 g/mol |
| CAS Number | 1342564-64-0 |
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Studies have demonstrated that related compounds can inhibit CDK4 and CDK6, leading to reduced proliferation in cancer cell lines .
Case Study: Inhibitory Effects on Cancer Cell Lines
A study evaluated the effects of a pyrimidine derivative on the MV4-11 acute myeloid leukemia cell line. The compound was tested at various concentrations, revealing an IC50 value of approximately 1.5 μM, indicating potent inhibitory effects on cell growth .
Binding Affinity Studies
Binding affinity studies suggest that this compound interacts with several biological targets, including enzymes involved in metabolic pathways and receptors associated with cellular signaling. The compound's structural features allow it to form stable interactions with these targets, enhancing its potential therapeutic effects.
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| CDK4 | -8.5 |
| CDK6 | -8.0 |
| Other Kinases | -7.5 to -8.0 |
The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific kinases that are critical for cell cycle progression and survival. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and prevent tumor growth.
Synthesis and Modifications
The synthesis of this compound can be achieved through various organic synthesis methods, including alkylation reactions involving pyrimidine derivatives. Modifications to the molecular structure can enhance its biological activity and selectivity toward specific targets.
Synthetic Pathways:
- Alkylation of Pyrimidine Derivatives: Involves the reaction of pyrimidine with alkyl halides.
- Amine Coupling Reactions: Utilizing coupling agents to form amine bonds with pyrimidine derivatives.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidine ring protons at δ 8.0–9.0 ppm) .
- Mass Spectrometry (MS) : ESI-MS for molecular ion detection (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : SHELX software for refining crystal structures, particularly for resolving steric effects from the propan-2-yl group .
Advanced Tip : For ambiguous NMR signals (e.g., overlapping peaks), use 2D NMR (COSY, HSQC) or compare with computational models (DFT calculations) .
How should researchers reconcile contradictory bioactivity data in structural analogs?
Advanced
Discrepancies often arise from substituent effects or assay conditions. For example:
- Electron-Withdrawing Groups (Cl, NO₂) : Enhance antimicrobial activity but reduce solubility, as seen in ’s comparison of chloro vs. methylsulfonyl derivatives .
- Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) protocols to control for pH, inoculum size, and solvent effects.
Table : Bioactivity Trends in Pyrimidin-2-amine Derivatives (Adapted from )
| Substituent | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| 4-Chloro | 2.1 (Antimicrobial) | 0.5 |
| 4-Methylsulfonyl | 5.8 (Antimicrobial) | 3.2 |
| 4-Morpholinyl | 12.3 (Antitumor) | 1.8 |
What computational tools are suitable for predicting the compound’s physicochemical properties?
Q. Advanced
- LogP/Docking : Use Schrödinger Suite or AutoDock Vina to predict lipophilicity and binding modes with targets like kinases or microbial enzymes .
- Crystallographic Software : CCP4 suite for phase determination and SHELXL for small-molecule refinement .
Example : In , docking studies guided the design of pyrimidine-based dopamine agonists, emphasizing the role of the propan-2-yl group in receptor selectivity .
How can structural analogs be designed to enhance metabolic stability?
Q. Advanced
- Steric Shielding : Introduce bulky groups (e.g., morpholine) adjacent to metabolically labile sites .
- Isosteric Replacement : Replace methyl groups with trifluoromethyl to resist oxidative degradation .
Case Study : ’s morpholinomethyl derivatives showed improved stability in hepatic microsome assays compared to unsubstituted analogs .
What safety protocols are recommended for handling this compound?
Q. Basic
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (similar to ’s guidelines for pyrimidine amines) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., formaldehyde in Mannich reactions) .
How can researchers address low crystallinity during X-ray analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
